molecular formula C20H23FN2O4S B11331321 1-[(4-fluorobenzyl)sulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide

1-[(4-fluorobenzyl)sulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide

Cat. No.: B11331321
M. Wt: 406.5 g/mol
InChI Key: SYEFYYIUUAKXPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-fluorobenzyl)sulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-fluorobenzyl)sulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 4-fluorobenzylamine with sulfonyl chloride to form the sulfonyl intermediate. This intermediate is then reacted with N-(4-methoxyphenyl)piperidine-4-carboxamide under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-fluorobenzyl)sulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.

Scientific Research Applications

1-[(4-fluorobenzyl)sulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-fluorobenzyl)sulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 1-[(4-fluorobenzyl)sulfonyl]pyrrolidine
  • N-(4-fluorobenzyl)-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide

Comparison: Compared to similar compounds, 1-[(4-fluorobenzyl)sulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide is unique due to its specific structural features, such as the presence of both fluorobenzyl and methoxyphenyl groups. These structural differences may result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H23FN2O4S

Molecular Weight

406.5 g/mol

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C20H23FN2O4S/c1-27-19-8-6-18(7-9-19)22-20(24)16-10-12-23(13-11-16)28(25,26)14-15-2-4-17(21)5-3-15/h2-9,16H,10-14H2,1H3,(H,22,24)

InChI Key

SYEFYYIUUAKXPU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.